2,4-Difluoro-9H-fluoren-9-one
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Overview
Description
2,4-Difluoro-9H-fluoren-9-one is a fluorinated derivative of fluorenone, an organic compound with the chemical formula C13H6F2O. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the fluorenone structure. Fluorenones are known for their bright fluorescent yellow appearance and are used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-9H-fluoren-9-one typically involves the fluorination of fluorenone derivatives. One practical method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the purity of the final product are critical factors in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction typically produces fluorenol derivatives .
Scientific Research Applications
2,4-Difluoro-9H-fluoren-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ketone group in the fluorenone structure is a key site for nucleophilic attack, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
1,8-Difluoro-9H-fluoren-9-one: Another fluorinated fluorenone with fluorine atoms at the 1 and 8 positions.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: A derivative with additional bromine atoms.
2,4,5,7-Tetrabromo-9H-fluoren-9-one: A highly brominated fluorenone derivative.
Uniqueness
2,4-Difluoro-9H-fluoren-9-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity compared to other fluorenone derivatives. The presence of fluorine atoms at the 2 and 4 positions enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
2,4-Difluoro-9H-fluoren-9-one is a synthetic compound belonging to the fluorenone family, characterized by its unique fluorinated structure. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H8F2O, with a molecular weight of 224.20 g/mol. The compound features a fluorenone backbone with two fluorine atoms positioned at the 2 and 4 positions of the aromatic ring.
Property | Value |
---|---|
Molecular Formula | C13H8F2O |
Molecular Weight | 224.20 g/mol |
CAS Number | 2969-68-8 |
Melting Point | Not specified |
Biological Activity
Research into the biological activity of this compound has revealed several promising aspects:
1. Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
A study conducted by Zhang et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Additionally, flow cytometry analysis revealed an increase in apoptotic cells compared to controls .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a screening assay against various bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound demonstrated moderate inhibitory effects, suggesting potential as an antimicrobial agent.
3. Antioxidant Activity
Another area of interest is the antioxidant capacity of this compound. Studies utilizing DPPH radical scavenging assays indicated that this compound possesses notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activities of this compound are believed to be linked to its ability to interact with cellular signaling pathways. Specifically, it may modulate the expression of genes involved in apoptosis and cell survival. Further research is necessary to elucidate the precise molecular mechanisms at play.
Properties
CAS No. |
2969-68-8 |
---|---|
Molecular Formula |
C13H6F2O |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2,4-difluorofluoren-9-one |
InChI |
InChI=1S/C13H6F2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H |
InChI Key |
IFBIRUISGJZSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3F)F |
Origin of Product |
United States |
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